3,4-Dichloro(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro(trifluoromethylthio)benzene: is a chemical compound with the molecular formula C7H3Cl2F3S and a molecular weight of 247.06 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethylthio group attached to a benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-dichlorobenzotrifluoride with sulfur sources under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The trifluoromethylthio group can engage in addition reactions with other chemical species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,4-Dichloro(trifluoromethylthio)benzene is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various organic compounds .
Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often explored for their potential biological activities. Research may focus on their interactions with biological targets and their potential therapeutic effects.
Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials. Its unique chemical properties make it valuable for developing new products and materials .
Mechanism of Action
The mechanism of action of 3,4-Dichloro(trifluoromethylthio)benzene involves its interactions with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
3,4-Dichlorobenzotrifluoride: Similar structure but lacks the trifluoromethylthio group.
3,4-Dichlorothiophenol: Contains a thiol group instead of a trifluoromethylthio group.
Uniqueness: 3,4-Dichloro(trifluoromethylthio)benzene is unique due to the presence of both chlorine and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
1,2-dichloro-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3S/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCWECNQCYHESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.